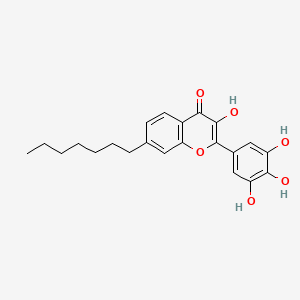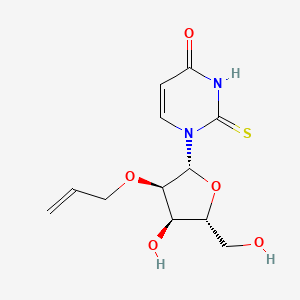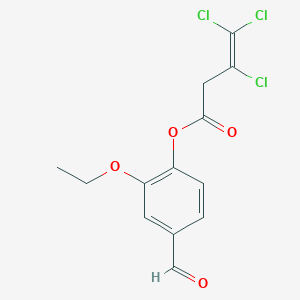![molecular formula C20H22O4 B12596942 Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate CAS No. 651303-42-3](/img/structure/B12596942.png)
Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives typically involves several well-established methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. For Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate, the synthesis might involve:
Starting Materials: Appropriate aryl halides and boronic acids.
Catalyst: Palladium-based catalysts.
Solvent: Tetrahydrofuran (THF) or similar solvents.
Conditions: Reflux conditions with inert atmosphere (e.g., nitrogen).
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
化学反应分析
Types of Reactions: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups .
科学研究应用
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and signaling pathways .
相似化合物的比较
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4,4’ positions.
4,4’-Diethylbiphenyl: A biphenyl derivative with ethyl groups at the 4,4’ positions.
Uniqueness: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
651303-42-3 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
dimethyl 3,4-diethyl-5-phenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-5-14-15(6-2)18(20(22)24-4)17(19(21)23-3)12-16(14)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI 键 |
TYJJAPITNOPYPT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)




![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)

